N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18F4N4O4S2 and its molecular weight is 530.51. The purity is usually 95%.
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Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and other pharmacological applications.
- Molecular Formula : C21H18F3N4O3S
- Molecular Weight : 444.5 g/mol
- CAS Number : 894046-86-7
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. It exhibits significant antiproliferative effects against several cancer cell lines and demonstrates potential as an antitumor agent.
Antiproliferative Activity
Several studies have reported the antiproliferative activity of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, a related study indicated that compounds with similar structural motifs showed IC50 values ranging from 0.21 to 6.0 nM against various human cancer cell lines such as A549 and MCF-7 . The mechanism of action is often attributed to the inhibition of tubulin polymerization and cell cycle arrest.
Compound | IC50 (nM) | Cell Line |
---|---|---|
3c | 0.21 | A549 |
3e | 1.9 | MCF-7 |
CA-4 | 525 | Reference |
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest.
- Induction of Apoptosis : Studies suggest that these compounds can initiate apoptotic pathways in cancer cells.
Case Studies
- In Vitro Studies : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with methoxy and trifluoromethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- In Vivo Studies : The most active derivatives were tested in syngeneic mice models for hepatocellular carcinoma. The results demonstrated significant tumor growth inhibition compared to controls .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O4S2/c1-32-17-6-3-12(9-18(17)33-2)19-27-20-29(28-19)13(11-34-20)7-8-26-35(30,31)14-4-5-16(22)15(10-14)21(23,24)25/h3-6,9-11,26H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKNVQWNZHAKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.